Psychosine(1+)

Description

Historical Context of Psychosine(1+) in Neurological Disorder Research

The story of Psychosine(1+) is intrinsically linked to the elucidation of the molecular basis of globoid cell leukodystrophy (GLD), more commonly known as Krabbe disease. This rare, inherited neurodegenerative disorder, first described in 1916, is characterized by the progressive destruction of myelin-producing cells in the nervous system, leading to severe neurological impairment and, in its infantile form, early death. pnas.orgtestcatalog.orghealth.state.mn.us

The Psychosine (B1678307) Hypothesis

In 1972, a pivotal development in the understanding of Krabbe disease was the formulation of the "psychosine hypothesis" by Miyatake and Suzuki. pnas.orgnih.gov This hypothesis proposed that the accumulation of Psychosine(1+), a substrate of the enzyme galactosylceramidase (GALC), was the primary driver of the widespread loss of oligodendrocytes, the myelin-producing cells of the central nervous system. pnas.orgeuropeanreview.orgresearchgate.net This was a significant departure from the prevailing thought that the accumulation of the primary substrate, galactosylceramide, was the main culprit. The hypothesis elegantly explained the paradoxical observation in Krabbe disease: despite the deficiency of the enzyme that degrades it, there is no significant buildup of galactosylceramide in the brain. pnas.orgnih.govresearchgate.net The theory posited that the death of oligodendrocytes, induced by toxic levels of Psychosine(1+), prevented the synthesis and subsequent accumulation of galactosylceramide. europeanreview.org

For nearly a decade, the psychosine hypothesis remained a compelling but unproven theory. It was not until the early 1980s that the actual accumulation of Psychosine(1+) was definitively demonstrated in the brains of human patients with Krabbe disease and in the twitcher mouse, an authentic animal model of the disorder. nih.gov This discovery provided the first concrete evidence supporting the hypothesis and solidified the role of Psychosine(1+) as a key player in the disease's pathology.

Recent research has further refined our understanding of Psychosine(1+) synthesis. It was initially thought to be produced primarily through an anabolic pathway. However, a 2019 study revealed that Psychosine(1+) is predominantly generated through the catabolic deacylation of galactosylceramide by the lysosomal enzyme acid ceramidase (ACDase). pnas.org This finding has not only confirmed the long-standing psychosine hypothesis but has also identified ACDase as a potential therapeutic target for Krabbe disease. pnas.org

Lysosomal Storage Diseases and Psychosine(1+) Accumulation

Lysosomal storage diseases (LSDs) are a group of over 50 inherited metabolic disorders caused by defects in lysosomal function, most commonly due to deficient activity of a specific lysosomal enzyme. nih.govmdpi.com This deficiency leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in a cascade of pathological events. nih.gov Krabbe disease is a classic example of a lysosomal storage disease, specifically a sphingolipidosis, where the genetic defect leads to the accumulation of specific sphingolipids. researchgate.netnih.gov

Deficiency of Galactosylceramidase (GALC) in Disease Pathogenesis

Krabbe disease is an autosomal recessive disorder caused by mutations in the GALC gene, which provides instructions for making the lysosomal enzyme galactosylceramidase. nih.govnih.govuconn.edu GALC is responsible for the degradation of several galactolipids, including galactosylceramide and, crucially, Psychosine(1+). testcatalog.orgnih.gov The functional deficiency of GALC leads to the toxic accumulation of its substrates, particularly Psychosine(1+), within myelin-producing cells—oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). nih.govnih.gov

The loss of GALC activity is the primary molecular defect in Krabbe disease, initiating a cascade of cellular dysfunction. nih.gov While galactosylceramide is a major substrate for GALC, its accumulation is not considered the primary pathogenic driver. researchgate.net Instead, the buildup of the far more cytotoxic Psychosine(1+) is believed to be the central event in the disease's progression. researchgate.netnih.govoup.com

Table 1: Key Molecules in Krabbe Disease Pathogenesis

| Molecule | Role | Consequence of GALC Deficiency |

|---|---|---|

| Galactosylceramidase (GALC) | Lysosomal enzyme that degrades galactosylceramide and Psychosine(1+). | Deficiency leads to substrate accumulation. testcatalog.orgnih.gov |

| Psychosine(1+) (Galactosylsphingosine) | A cytotoxic lysosphingolipid and a substrate of GALC. | Accumulates to toxic levels, causing cell death. pnas.orgnih.govbiologists.com |

| Galactosylceramide | A major component of myelin and a primary substrate of GALC. | Does not significantly accumulate due to oligodendrocyte death. pnas.orgresearchgate.net |

| Acid Ceramidase (ACDase) | Enzyme that deacylates galactosylceramide to produce Psychosine(1+). | Its activity contributes to the production of toxic Psychosine(1+). pnas.org |

Psychosine(1+) as a Critical Pathogenic Metabolite

The accumulation of Psychosine(1+) is the hallmark of Krabbe disease and is considered the critical pathogenic metabolite responsible for the devastating neurological damage observed in patients. pnas.orgnih.govuconn.edubiologists.comuconn.eduoup.com In healthy individuals, Psychosine(1+) is present at very low levels. biologists.com However, in individuals with Krabbe disease, particularly the severe infantile form, its concentration can increase by over 100-fold, reaching micromolar levels in the brain. biologists.com

This dramatic increase in Psychosine(1+) has profound and widespread toxic effects on the nervous system. Research has shown that Psychosine(1+) is directly cytotoxic to oligodendrocytes and Schwann cells, leading to their death and the subsequent failure of myelination and progressive demyelination. nih.govresearchgate.net The cytotoxic mechanisms of Psychosine(1+) are multifaceted and include:

Membrane Disruption: Psychosine(1+) has detergent-like properties that can disrupt the architecture of cellular membranes, including lipid rafts, which are crucial for various cellular functions. researchgate.netresearchgate.netnih.gov

Induction of Apoptosis: It can trigger programmed cell death (apoptosis) in oligodendrocytes and other glial cells. nih.gov

Cellular Stress: It can cause endoplasmic reticulum stress and impair the function of other organelles like mitochondria and peroxisomes. researchgate.netresearchgate.net

The accumulation of Psychosine(1+) has been directly linked to the clinical severity of Krabbe disease. Higher levels of Psychosine(1+) in dried blood spots of newborns are strongly associated with the early-infantile form of the disease. nih.govmdpi.com This has led to the use of Psychosine(1+) measurement as a critical second-tier test in newborn screening programs for Krabbe disease to help predict disease severity and guide treatment decisions. mdpi.commdpi.com

Recent studies have also explored the secretion of Psychosine(1+) in extracellular vesicles, suggesting a potential mechanism for the spread of this toxic lipid throughout the brain, further contributing to the widespread pathology. nih.gov

Table 2: Research Findings on Psychosine(1+) Pathogenicity

| Research Finding | Experimental Model | Key Implication | Reference |

|---|---|---|---|

| Genetic ablation of acid ceramidase in a mouse model of Krabbe disease prevents Psychosine(1+) accumulation and the development of the disease phenotype. | Twitcher mouse model | Confirms the psychosine hypothesis and identifies a new therapeutic target. | pnas.org |

| Psychosine(1+) directly induces demyelination in organotypic cerebellar slices. | Mouse organotypic cerebellar slices | Demonstrates the direct demyelinating effect of Psychosine(1+). | biologists.comnih.gov |

| Psychosine(1+) induces the transformation of microglia into multinucleated globoid cells. | Primary glial cultures | Links Psychosine(1+) to the formation of a key pathological hallmark of Krabbe disease. | uconn.edu |

| Elevated Psychosine(1+) levels in newborn dried blood spots are a specific marker for infantile Krabbe disease. | Human newborn screening data | Establishes Psychosine(1+) as a crucial biomarker for early diagnosis and prognosis. | nih.gov |

Properties

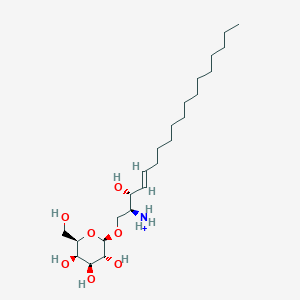

Molecular Formula |

C24H48NO7+ |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]azanium |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/p+1/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1 |

InChI Key |

HHJTWTPUPVQKNA-PIIMIWFASA-O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[NH3+])O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)[NH3+])O |

Synonyms |

Galactoside, Sphingosine Galactosylsphingosine Psychosine Sphingosine Galactoside |

Origin of Product |

United States |

Psychosine 1+ Metabolism and Regulation

Biosynthetic Pathways of Psychosine(1+)

The synthesis of psychosine(1+) can occur through two primary pathways: a catabolic route involving the deacylation of galactosylceramide and an anabolic route utilizing sphingosine (B13886) and UDP-galactose.

Catabolic Generation from Galactosylceramide by Acid Ceramidase (ACDase)

Recent research has identified the catabolic deacylation of galactosylceramide by the lysosomal enzyme acid ceramidase (ACDase) as the primary pathway for psychosine(1+) production. nih.govpnas.orgnih.govpnas.org This process involves the removal of a fatty acid from galactosylceramide, yielding psychosine(1+). researchgate.netpnas.org This discovery has been pivotal in confirming the "psychosine hypothesis," which posits that the accumulation of this toxic lipid is the main driver of the pathological and clinical features of Krabbe disease. nih.govpnas.orgnih.govpnas.org Studies using a mouse model of Krabbe disease have shown that the genetic ablation of ACDase activity eliminates the accumulation of psychosine(1+), thereby preventing the development of the disease's characteristic symptoms. nih.govnih.gov

Role of Ceramide Galactosyltransferase (CGT)

Ceramide galactosyltransferase (CGT) is a key enzyme in the synthesis of galactolipids, primarily catalyzing the transfer of galactose from UDP-galactose to ceramide to form galactosylceramide. nih.govpnas.orgresearchgate.net This is a crucial step in the production of myelin. nih.govtandfonline.com In the context of psychosine(1+) metabolism, CGT is also implicated in the anabolic synthesis pathway by facilitating the transfer of galactose to sphingosine. nih.govresearchgate.net The expression of CGT is particularly high in oligodendrocytes, the myelin-producing cells of the central nervous system, which are severely affected in Krabbe disease. nih.gov

Degradation Pathways of Psychosine(1+)

The primary mechanism for the breakdown of psychosine(1+) is through enzymatic hydrolysis, a process that is critically dependent on the enzyme galactosylceramidase and its cofactors.

Galactosylceramidase (GALC)-Mediated Hydrolysis

The degradation of psychosine(1+) is primarily carried out by the lysosomal enzyme galactosylceramidase (GALC). medlineplus.govcreative-diagnostics.combiorxiv.orgresearchgate.net GALC catalyzes the hydrolysis of the galactose moiety from psychosine(1+), breaking it down into sphingosine and galactose. medlineplus.govresearchgate.net In Krabbe disease, mutations in the GALC gene lead to a severe deficiency or complete loss of GALC activity. medlineplus.govbiorxiv.org This enzymatic defect prevents the normal breakdown of psychosine(1+), leading to its toxic accumulation within lysosomes and subsequent cell death and demyelination. nih.govpnas.orgnih.govmedlineplus.govbiorxiv.orgresearchgate.net

Interplay with Other Sphingolipid Metabolic Pathways

Psychosine(1+) does not exist in a metabolic vacuum; its formation and degradation are intricately linked with other major sphingolipid pathways. These connections are crucial for maintaining cellular homeostasis, and their dysregulation is a hallmark of certain lysosomal storage diseases. The primary intersections occur with the metabolic pathways of ceramide, glucosylceramide, and through the process of sulfation.

Relationship with Ceramide and Glucosylceramide Metabolism

The metabolism of psychosine(1+) is deeply intertwined with that of ceramide and its glycosylated derivatives, galactosylceramide and glucosylceramide. Ceramide sits (B43327) at the heart of sphingolipid metabolism, serving as a precursor for the synthesis of more complex sphingolipids. mdpi.com

Historically, it was believed that psychosine (B1678307) was primarily synthesized through an anabolic pathway involving the addition of galactose to sphingosine. pnas.orgnih.gov However, more recent and compelling evidence has demonstrated that psychosine is predominantly generated through a catabolic route: the deacylation of galactosylceramide. pnas.orgnih.gov This reaction is catalyzed by the lysosomal enzyme acid ceramidase (ACDase). pnas.orgnih.govresearchgate.net This finding establishes a direct link between galactosylceramide catabolism and psychosine formation. Under normal conditions, galactosylceramide is degraded by the enzyme galactosylceramidase (GALC) into galactose and ceramide. mdpi.comnih.govaacrjournals.org However, when GALC activity is deficient, as in the case of Krabbe disease, galactosylceramide is instead deacylated by acid ceramidase, leading to the toxic accumulation of psychosine. mdpi.compnas.orgresearchgate.net This catabolic generation of psychosine from galactosylceramide by acid ceramidase highlights a critical metabolic crossroads. pnas.org

Glucosylceramide is a stereoisomer of galactosylceramide and serves as the foundational molecule for hundreds of different glycosphingolipids. oup.com While structurally similar, glucosylceramide and galactosylceramide are synthesized and degraded by distinct enzymes. oup.com Glucosylceramide is hydrolyzed by glucocerebrosidase (GBA), and deficiency in this enzyme leads to Gaucher disease, which is characterized by the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (B128621) (glucopsychosine). ashpublications.org The distinct metabolic pathways underscore the specificity of enzyme-substrate interactions in sphingolipid metabolism, where the accumulation of galactosylsphingosine (psychosine) is characteristic of Krabbe disease, and glucosylsphingosine accumulation is a feature of Gaucher disease. mdpi.comashpublications.org

The key enzymes governing these interconnected pathways are summarized in the table below.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Pathway |

| Acid Ceramidase | ACDase | Galactosylceramide, Ceramide | Psychosine(1+), Sphingosine + Fatty Acid | Ceramide/Psychosine Catabolism |

| Galactosylceramidase | GALC | Galactosylceramide, Psychosine(1+) | Ceramide + Galactose, Sphingosine + Galactose | Galactosylceramide/Psychosine Catabolism |

| Ceramide Galactosyltransferase | CGT | Ceramide, UDP-Galactose | Galactosylceramide | Galactosylceramide Synthesis |

| Glucocerebrosidase | GBA | Glucosylceramide, Glucosylsphingosine | Ceramide + Glucose, Sphingosine + Glucose | Glucosylceramide Catabolism |

Formation of Psychosine(1+) Sulfate (B86663)

A key metabolic route for the modification of psychosine(1+) is sulfation, resulting in the formation of psychosine sulfate. ontosight.ai This biochemical reaction is a type of detoxification process, as the addition of a sulfate group can alter the biological activity and solubility of the parent molecule. ontosight.ai

The enzymatic process involves the transfer of a sulfonate group from a universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the galactose moiety of psychosine. ontosight.aiwikipedia.org This reaction is catalyzed by a specific sulfotransferase enzyme known as galactosylceramide sulfotransferase, also referred to as psychosine sulfotransferase or by its gene name, GAL3ST1. wikipedia.orggenecards.orgwikipedia.org The enzyme facilitates the transfer of the sulfate group to the 3'-hydroxyl position of the galactose residue in psychosine. oup.com

The systematic name for this enzyme is 3'-phosphoadenylyl-sulfate:galactosylsphingosine sulfotransferase. wikipedia.org The formation of psychosine sulfate is significant as it represents a pathway that may mitigate the cytotoxicity associated with psychosine accumulation. ontosight.ai By converting psychosine to its sulfated derivative, the cell can potentially reduce its harmful effects. ontosight.aihmdb.ca

The specifics of this enzymatic reaction are outlined in the table below.

| Feature | Description |

| Enzyme Name | Psychosine Sulfotransferase (Galactosylceramide Sulfotransferase) |

| Gene | GAL3ST1 |

| EC Number | 2.8.2.13 |

| Substrates | Psychosine(1+) (Galactosylsphingosine), 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) |

| Products | Psychosine(1+) Sulfate, Adenosine (B11128) 3',5'-bisphosphate |

| Reaction Type | Sulfotransferase Reaction |

Subcellular and Membrane Associated Dynamics of Psychosine 1+

Localization within Cellular Membranes

Accumulation in Lipid Rafts and Membrane Microdomains

Psychosine(1+) demonstrates a specific affinity for and accumulation within lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. jneurosci.orgnih.govmdpi.com These domains function as critical platforms for cellular signaling. mdpi.com Research has shown that in the Twitcher mouse model of Krabbe disease, a condition characterized by psychosine (B1678307) accumulation, there is a significant and specific buildup of psychosine within lipid raft fractions of the brain and sciatic nerve. jneurosci.orgnih.govnih.gov This phenomenon is not limited to animal models, as similar accumulations have been observed in brain samples from human Krabbe patients. jneurosci.orgnih.govnih.gov

The accumulation of psychosine in these microdomains is a key aspect of its toxicity. nih.gov It has been hypothesized that this buildup within lipid rafts is a primary driver of the pathogenic cascade in globoid cell leukodystrophy (GLD). nih.gov The insertion of aberrant levels of psychosine into cellular membranes is believed to initiate cellular toxicity by affecting membrane-based mechanisms. plos.orgnih.gov Studies have demonstrated that both psychosine and its enantiomer localize to lipid rafts, indicating that its effects are largely mediated through non-specific membrane perturbations rather than specific protein interactions. nih.govumsl.edu This accumulation disrupts the normal architecture of lipid rafts, which can, in turn, affect the function of associated signaling molecules. jneurosci.org

The presence of psychosine in these specialized domains also correlates with changes in the localization of raft-associated proteins. For example, the distribution of lipid raft markers such as flotillin-2 and caveolin-1 (B1176169) is altered in the presence of high psychosine levels. jneurosci.orgnih.govnih.gov Initially, these marker proteins are displaced from their normal localization, but as the disease progresses and psychosine levels in the rafts increase, these proteins begin to accumulate to high levels within these domains. jneurosci.orgnih.gov This disruption of the normal protein and lipid composition of rafts has significant functional consequences, including the impairment of signaling pathways that rely on the integrity of these microdomains. jneurosci.org

Psychosine(1+)-Mediated Membrane Alterations

The accumulation of Psychosine(1+) within cellular membranes, particularly in lipid rafts, leads to profound alterations in membrane structure and function. These changes contribute significantly to the cellular pathology observed in diseases associated with psychosine toxicity.

Disruption of Membrane Architecture and Fluidity

Psychosine(1+), being a lysolipid with detergent-like properties, fundamentally alters the biophysical characteristics of cellular membranes. unimi.it Its insertion into the lipid bilayer disrupts the architecture of lipid rafts and other membrane domains. plos.orgunimi.it This disruption is a key element of its toxic effects. plos.orgnih.gov The presence of psychosine leads to a decrease in membrane fluidity, causing localized areas of increased rigidity. plos.orgnih.govnih.gov This effect on fluidity is not uniform across the membrane but is instead concentrated in focal areas, which can introduce weak points in the membrane structure. plos.orgnih.gov

Studies using various cell models, including red blood cells and oligodendrocytes, have demonstrated that psychosine is sufficient to disrupt sphingomyelin-enriched domains and increase the rigidity of specific areas in the plasma membrane. plos.orgnih.govresearchgate.net This increased rigidity is correlated with higher levels of psychosine within the membrane. plos.orgnih.govresearchgate.net The altered membrane fluidity has been measured in various sphingolipidoses, highlighting it as a common feature of these disorders. plos.orgnih.gov The enantiomer of psychosine has been shown to be equally or even more toxic than the natural form, suggesting that the toxic effects are primarily due to its physical perturbation of the membrane rather than specific, stereoselective interactions with proteins. nih.govumsl.edu

Promotion of Membranous Microvesicle Shedding

A significant consequence of psychosine-induced membrane destabilization is the enhanced shedding of membranous microvesicles. plos.orgunimi.itnih.gov The increased focal rigidity and structural disruption caused by psychosine accumulation facilitate the fragmentation of the membrane and the release of these vesicles. plos.orgnih.govresearchgate.net This process has been observed in both non-myelinating and myelinating cell models. plos.orgnih.gov

In the context of Krabbe disease, the shedding of microvesicles from myelin membranes is believed to be a direct mechanism of demyelination. plos.orgmdpi.com Electron microscopy studies of the Twitcher mouse model have revealed abundant vesicular material at the interface of myelin and axolemma, as well as at the outer layers of the myelin sheath. nih.gov This microvesiculation is thought to create focal weak points in the myelin sheath, leading to its diffuse destruction. plos.orgnih.gov A portion of the psychosine produced in the brain is found associated with these secreted extracellular vesicles (EVs). nih.gov This suggests that EV secretion may be a mechanism for cells to expel the toxic lipid, but it could also contribute to the spread of pathogenic lipids to neighboring cells. nih.gov

Interactions with Sphingomyelin (B164518) and Cholesterol

Psychosine(1+)'s effects on membrane dynamics are closely linked to its interactions with other key lipid components of the membrane, particularly sphingomyelin and cholesterol. plos.orgnih.gov Lipid rafts are inherently rich in these two lipids, and the accumulation of psychosine within these domains disrupts their normal organization and mobility. jneurosci.orgmdpi.com

Studies have shown that psychosine reduces the lateral mobility of both sphingomyelin and cholesterol within the plasma membrane. plos.orgnih.gov This restricted movement contributes to the observed increase in membrane rigidity. plos.orgnih.gov The interaction between psychosine and cholesterol is further supported by the finding that psychosine accumulation in lipid rafts is accompanied by an increase in the concentration of cholesterol within these same domains. jneurosci.orgnih.gov In human Krabbe disease brain samples, a higher percentage of total cellular cholesterol is found localized in lipid raft fractions where psychosine has accumulated. jneurosci.org Furthermore, the presence of psychosine has been shown to decrease the extractability of cholesterol from the membrane, indicating a direct interaction between the two lipids. nih.gov This interaction not only affects membrane fluidity but also has downstream consequences for membrane organization and cellular signaling. plos.orgnih.gov

Molecular Mechanisms of Psychosine 1+ Cytotoxicity

Induction of Cellular Apoptosis and Necrosis

Psychosine(1+) is a potent inducer of programmed cell death, or apoptosis. nih.govnih.gov Studies have demonstrated that exposure to psychosine (B1678307) leads to a dose-dependent increase in apoptotic markers. researchgate.net The apoptotic process initiated by psychosine involves a cascade of molecular events, including the activation of caspases and mitochondrial dysfunction. biologists.comresearchgate.net

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-9)

A key event in psychosine-induced apoptosis is the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program. Research indicates that psychosine directly affects the mitochondria, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. The activation of caspase-9 subsequently triggers the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. nih.govresearchgate.net

| Caspase | Role in Psychosine(1+)-Induced Apoptosis |

| Caspase-9 | Initiator caspase activated by mitochondrial stress signals. |

| Caspase-3 | Executioner caspase activated by caspase-9, leading to the dismantling of the cell. |

Role of Mitochondrial Dysfunction and Oxidative Stress

Mitochondria play a central role in the cytotoxic mechanisms of psychosine(1+). The accumulation of psychosine disrupts normal mitochondrial function, leading to a cascade of events that culminate in cell death. This disruption is closely linked to the generation of oxidative stress. researchgate.netnih.gov

A hallmark of psychosine-induced mitochondrial dysfunction is the alteration of the mitochondrial membrane potential (ΔΨm). biologists.com The ΔΨm is crucial for maintaining the proper function of the electron transport chain and ATP production. youtube.com Psychosine causes a decrease in the mitochondrial membrane potential, a phenomenon that is indicative of mitochondrial depolarization. biologists.comresearchgate.net This loss of membrane potential disrupts mitochondrial bioenergetics and can trigger the release of pro-apoptotic factors. researchgate.net

The disruption of the mitochondrial membrane by psychosine facilitates the release of cytochrome c from the intermembrane space into the cytoplasm. biologists.com Cytochrome c is a key component of the electron transport chain, and its release into the cytosol is a critical step in the intrinsic pathway of apoptosis. nih.govnih.govyoutube.com In the cytoplasm, cytochrome c associates with other proteins to form the apoptosome, which in turn activates caspase-9, thereby initiating the caspase cascade.

Modulation of Intracellular Signaling Pathways

In addition to inducing apoptosis through the mitochondrial pathway, psychosine(1+) also modulates various intracellular signaling pathways, further contributing to its cytotoxicity. Dysfunctions in several cellular pathways have been observed as a result of psychosine exposure. medchemexpress.com These include the protein kinase C (PKC), Jun N-terminal kinase (JNK), and NF-κB signaling pathways. biologists.com The modulation of these pathways can influence a wide range of cellular processes, including cell survival, proliferation, and inflammation, ultimately contributing to the pathogenic effects of psychosine.

Protein Kinase C (PKC) Modulation

Psychosine is a known inhibitor of Protein Kinase C (PKC), a family of signaling proteins crucial for regulating cellular functions like proliferation, differentiation, and apoptosis. medchemexpress.comjneurosci.orgmedchemexpress.cn Research indicates that psychosine accumulation in lipid rafts of the cell membrane disrupts the architecture of these microdomains. nih.govjneurosci.org This disruption directly impedes the activation and translocation of PKC. nih.gov

Under normal stimulating conditions, such as with platelet-derived growth factor (PDGF), activated (phosphorylated) PKC translocates to the plasma membrane. nih.govjneurosci.org However, in the presence of psychosine, this translocation is significantly reduced. nih.gov Studies using HeLa cells demonstrated that pretreatment with psychosine inhibited the PDGF-induced association of phosphorylated PKC with the cell membrane and lipid rafts. jneurosci.org This inhibition is not due to a direct, stereospecific binding to PKC, as the enantiomer of psychosine (ent-psy), which is not recognized by the GALC enzyme, shows a similar inhibitory effect. nih.gov This suggests that psychosine's primary mode of action is through the perturbation of the membrane environment required for PKC activation, rather than a specific protein-ligand interaction. nih.gov The loss of active PKC in lipid rafts is observed in the nervous tissue of the twitcher mouse, an animal model for Krabbe disease. jneurosci.org

Table 1: Effect of Psychosine on PKC Translocation

| Treatment Condition | Percentage of Cells with Membrane-Associated p-PKC | Key Finding | Source |

|---|---|---|---|

| Unstimulated | ~25% | Baseline level of PKC translocation. | nih.gov |

| PDGF Stimulation | ~60% | PDGF effectively induces PKC translocation to the membrane. | nih.gov |

| Psychosine + PDGF | ~25% | Psychosine inhibits PDGF-stimulated PKC translocation, reducing it to baseline levels. | nih.gov |

| ent-Psychosine + PDGF | ~25% | The non-natural enantiomer of psychosine also inhibits PKC translocation, suggesting a non-stereospecific, membrane-perturbing mechanism. | nih.gov |

Jun N-terminal Kinase (JNK) Pathway Up-regulation and AP-1 Induction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the cellular response to stress signals and pro-inflammatory cytokines, often leading to apoptosis. nih.govresearchgate.net Research has shown that psychosine exposure leads to the up-regulation of the JNK pathway. biologists.comnih.gov This activation of JNK is a key step in the induction of the transcription factor Activator Protein-1 (AP-1). nih.gov AP-1 is a complex composed of proteins from the Jun and Fos families, and its activation can regulate the expression of genes involved in cell death. nih.govnih.gov The psychosine-mediated up-regulation of the JNK/AP-1 pathway is considered a significant pro-apoptotic signal contributing to oligodendrocyte cell death in Krabbe disease. nih.gov

NF-κB Pathway Down-regulation

In contrast to its effect on the JNK pathway, psychosine has been shown to down-regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. biologists.comnih.gov NF-κB is a transcription factor that typically promotes cell survival and inflammatory responses. youtube.com Studies have demonstrated that psychosine can down-regulate the transactivation of NF-κB that is induced by lipopolysaccharide (LPS). nih.gov By suppressing this anti-apoptotic and pro-inflammatory pathway, psychosine further shifts the cellular balance towards apoptosis. nih.gov The simultaneous up-regulation of the pro-apoptotic AP-1 pathway and down-regulation of the anti-apoptotic NF-κB pathway highlights a dual mechanism through which psychosine promotes cell death. nih.gov

Sphingosine (B13886) 1-Phosphate (S1P) Signaling Crosstalk

There is significant crosstalk between psychosine toxicity and the Sphingosine 1-Phosphate (S1P) signaling pathway. S1P is a bioactive lipid mediator that regulates numerous cellular processes, including cell survival and differentiation, by binding to a family of five G protein-coupled receptors (S1PRs). nih.govmdpi.com Research indicates that activating S1P signaling can counteract the detrimental effects of psychosine.

Pre-treatment of human astrocytes with pFTY720 (fingolimod), an S1P receptor agonist, was shown to significantly attenuate psychosine-induced cell death. biologists.comnih.gov Furthermore, pFTY720 was also found to inhibit the demyelination in organotypic cerebellar slices that is directly induced by psychosine at concentrations found in the brains of Krabbe disease patients. nih.gov This protective effect suggests that S1P signaling can interfere with the cytotoxic mechanisms initiated by psychosine, presenting a potential therapeutic avenue for mitigating the pathology of Krabbe disease. nih.gov

Table 2: Attenuation of Psychosine Cytotoxicity by S1P Receptor Agonist

| Cell/Tissue Type | Psychosine Effect | Effect of pFTY720 (S1P Agonist) Pre-treatment | Source |

|---|---|---|---|

| Human Astrocytes | Induces concentration-dependent cell death (EC50 ~15 µM at 4h). | Significantly attenuates psychosine-induced cell death (IC50 ~100 nM). | nih.gov |

| Mouse Astrocytes | Enhances LPS-induced pro-inflammatory cytokine production. | Attenuates the enhanced cytokine production. | nih.gov |

| Mouse Organotypic Cerebellar Slices | Directly induces demyelination (EC50 ~100 nM). | Significantly inhibits psychosine-induced demyelination (at 0.1 nM). | nih.gov |

Activation of Secretory Phospholipase A2 (sPLA2) and Lipid Mediator Generation

Psychosine-induced cytotoxicity is also mediated through the activation of secretory phospholipase A2 (sPLA2). nih.govresearchgate.net sPLA2 enzymes catalyze the hydrolysis of phospholipids (B1166683) to produce free fatty acids and lysophospholipids. nih.gov Psychosine treatment of oligodendrocytes leads to the activation of sPLA2, resulting in the generation of two key lipid mediators: lysophosphatidylcholine (B164491) (LPC) and arachidonic acid (AA). nih.govresearchgate.net

Increased levels of LPC have been observed in the brains of Krabbe disease patients and the twitcher mouse model. nih.gov In vitro studies confirmed that psychosine treatment of oligodendrocyte cell lines induces the generation of LPC and the release of AA in a dose- and time-dependent manner. nih.gov The inhibition of sPLA2 with a pharmacological inhibitor, 7,7-dimethyleicosadienoic acid, was shown to completely block the psychosine-mediated accumulation of LPC, release of AA, and subsequent oligodendrocyte cell death. nih.gov This demonstrates that the sPLA2 signaling pathway is a critical component of psychosine-induced cytotoxicity. nih.gov

Interaction with G-Protein Coupled Receptors (GPCRs), including Proton-Sensing Receptors

Psychosine interacts with a specific subfamily of G protein-coupled receptors (GPCRs) known as proton-sensing receptors. nih.govnih.gov This family includes T-cell death-associated gene 8 (TDAG8, also known as GPR65), GPR4, and Ovarian cancer G-protein-coupled receptor 1 (OGR1, also known as GPR68). nih.govnih.govplos.org These receptors are activated by extracellular protons (acidic pH). nih.govelsevierpure.com

While TDAG8 was initially reported as a receptor for psychosine, subsequent research has clarified this interaction. nih.govnih.gov It is now understood that these receptors are primarily sensors of extracellular pH, and psychosine acts as an antagonist or inhibitor of their proton-induced activity. nih.govelsevierpure.com Psychosine, along with related lysosphingolipids like glucosylsphingosine (B128621) and sphingosylphosphorylcholine, inhibits the pH-dependent actions of TDAG8, GPR4, and OGR1. nih.gov

The interaction of psychosine with proton-sensing GPCRs has a direct impact on intracellular second messenger signaling, specifically on the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Activation of TDAG8 and GPR4 by acidic extracellular pH leads to a marked accumulation of intracellular cAMP through the stimulation of adenylyl cyclase. nih.govelsevierpure.com

Psychosine inhibits this effect. In cells expressing TDAG8, GPR4, or OGR1, the presence of psychosine causes a rightward shift in the concentration-response curve for proton-induced cAMP accumulation, indicating an inhibitory or antagonistic action. nih.gov This effect is specific to the proton-sensing function of these receptors, as psychosine does not inhibit cAMP accumulation induced by other GPCR agonists like prostaglandin (B15479496) E2 or sphingosine 1-phosphate. nih.gov Therefore, by interacting with these proton-sensing receptors, psychosine can disrupt pH-sensitive signaling pathways that rely on cAMP. nih.gov

Regulation of MAPK and PI3K-Akt Signaling

The cytotoxicity of Psychosine(1+) is intricately linked to its ability to disrupt fundamental intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascades. Psychosine(1+) accumulation leads to a profound dysregulation of these pathways, tipping the cellular balance towards apoptosis.

PI3K-Akt Pathway Inhibition

A primary mechanism of Psychosine(1+) induced cytotoxicity involves the potent inhibition of the PI3K-Akt signaling pathway, a critical mediator of cell survival. This inhibition is not caused by direct enzymatic interaction but rather by a physical disruption of the plasma membrane architecture.

Disruption of Lipid Raft Integrity: Research has demonstrated that Psychosine(1+) preferentially accumulates in specialized membrane microdomains known as lipid rafts. jneurosci.orgnih.gov These cholesterol- and sphingolipid-rich domains function as crucial platforms for signal transduction, concentrating receptors and downstream signaling molecules. The insertion of Psychosine(1+) into these rafts alters their biophysical properties and disrupts their structural integrity. jneurosci.orgresearchgate.net This perturbation interferes with the recruitment and assembly of active signaling complexes.

Impaired Recruitment and Activation of Signaling Molecules: Following stimulation by growth factors like Insulin-like growth factor 1 (IGF-1), the proper functioning of the PI3K-Akt pathway requires the recruitment of PI3K and the mammalian target of rapamycin (B549165) complex 2 (mTORC2) to lipid rafts. nih.gov However, the Psychosine(1+)-induced disruption of these rafts prevents the effective recruitment of PI3K and mTORC2. nih.gov This uncouples the activation of the growth factor receptor from its downstream effectors. nih.gov

Specifically, Psychosine(1+) has been shown to inhibit the activation of mTORC2 at the cell membrane, which is essential for the subsequent phosphorylation and activation of Akt. researchgate.net The consequence is a significant, dose-dependent reduction in phosphorylated Akt (p-Akt), the active form of the kinase. researchgate.net This loss of Akt activity is observed across various cellular compartments, indicating a comprehensive shutdown of this pro-survival pathway. researchgate.net The inactivation of Akt has cascading effects on its own downstream targets, including Glycogen Synthase Kinase 3 Beta (GSK3β) and the mTOR complex 1 (mTORC1), further compromising cellular metabolism and survival signals. researchgate.netresearchgate.net This desensitization of cells to extracellular growth and survival factors is a key contributor to the neuronal vulnerability observed in pathologies characterized by Psychosine(1+) accumulation. nih.gov

| Protein/Complex | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| PI3K | Recruitment to membrane inhibited | Disruption of lipid raft integrity | nih.gov |

| mTORC2 | Activation (phosphorylation) inhibited at the cell membrane | Disruption of lipid raft integrity prevents recruitment | researchgate.netnih.gov |

| Akt | Phosphorylation (activation) inhibited | Lack of upstream activation by mTORC2 | researchgate.netnih.gov |

| GSK3β / mTORC1 | Downstream signaling impaired | Inactivation of Akt | researchgate.netresearchgate.net |

Dysregulation of MAPK Pathways

The influence of Psychosine(1+) on the MAPK family of kinases—which includes the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK—is multifaceted. While the PI3K-Akt pathway is generally associated with survival, the MAPK pathways can transmit either pro-survival or pro-apoptotic signals depending on the specific kinases involved, the stimulus, and the cellular context. Psychosine(1+) appears to shift this balance towards apoptosis by suppressing pro-survival MAPK signals while promoting pro-apoptotic ones.

Inhibition of Pro-Survival ERK Signaling: The Ras-Raf-MEK-ERK pathway is a key MAPK cascade that typically promotes cell proliferation and survival. The same lipid raft disruption that inhibits PI3K recruitment may also impact the ERK pathway. Upstream signaling adaptors that link growth factor receptors to the Ras activator, such as Insulin Receptor Substrate 1 (IRS-1), also rely on proper membrane localization. Failure to recruit these adaptors could lead to diminished ERK activation. Furthermore, Psychosine(1+) is a known inhibitor of Protein Kinase C (PKC), another important upstream regulator of the ERK pathway. jneurosci.orgnih.gov By inhibiting PKC activity through lipid raft disruption, Psychosine(1+) can contribute to the downregulation of the pro-survival ERK signal. jneurosci.org

Activation of Pro-Apoptotic JNK and p38 MAPK Pathways: In contrast to its effects on ERK, Psychosine(1+) promotes the activation of the stress-activated protein kinases (SAPKs), JNK and p38 MAPK. These pathways are strongly activated by cellular stress and inflammatory signals. Psychosine(1+) is known to induce an inflammatory response, leading to the upregulation and production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov These inflammatory mediators are potent activators of the JNK and p38 MAPK cascades. nih.gov The activation of these stress-related pathways triggers downstream events that promote apoptosis, including the activation of the transcription factor AP-1, which has been observed in oligodendrocytes exposed to Psychosine(1+). nih.gov This dual effect—suppressing pro-survival ERK while activating pro-apoptotic JNK and p38—creates a strong impetus for the cell to undergo programmed cell death.

| Pathway/Kinase | Observed/Inferred Effect | Mechanism | Reference |

|---|---|---|---|

| ERK | Signaling is suppressed (Inferred) | Inhibition of upstream activators (e.g., PKC) due to lipid raft disruption | jneurosci.org |

| JNK | Signaling is activated | Response to cellular stress and inflammatory cytokine production (e.g., TNF-α) | nih.govnih.gov |

| p38 MAPK | Signaling is activated | Response to cellular stress and inflammatory cytokine production (e.g., TNF-α) | nih.govnih.gov |

| AP-1 | Upregulated | Downstream target of activated JNK/p38 pathways | nih.gov |

Cell Specific Pathogenic Effects of Psychosine 1+

Impact on Myelinating Glial Cells

Myelinating glial cells, namely oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), are primary targets of Psychosine(1+) toxicity. The accumulation of this lipid leads to their dysfunction and death, resulting in the characteristic demyelination observed in Krabbe disease. askjpc.orgresearchgate.netresearchgate.net

Oligodendrocyte Dysfunction and Cell Death

The "psychosine hypothesis" posits that elevated levels of Psychosine(1+) are the primary cause of oligodendrocyte death, leading to the significant white matter pathology seen in Krabbe disease. uconn.edu This is supported by observations of reduced numbers of myelinating oligodendrocytes and increased oligodendrocyte apoptosis in animal models of the disease. uic.edu The toxicity of Psychosine(1+) towards oligodendrocytes is a widely accepted mechanism underlying the demyelination in this condition. askjpc.orgbiologists.com

Several molecular pathways are implicated in Psychosine(1+)-induced oligodendrocyte cell death. Evidence points towards apoptotic processes, likely involving caspase-dependent pathways, mitochondrial cytochrome c release, and alterations in the mitochondrial membrane potential. biologists.com Furthermore, Psychosine(1+) treatment of oligodendrocytes has been shown to activate secretory phospholipase A2 (sPLA2), leading to the generation of lysophosphatidylcholine (B164491) and arachidonic acid, which contribute to cell death. biologists.comresearchgate.net Inhibition of sPLA2 has been found to protect against Psychosine(1+)-induced oligodendrocyte death. researchgate.net Another contributing factor is the role of Fatty Acid Binding Protein 5 (FABP5), which, when expressed in oligodendrocytes, accelerates mitochondria-induced cell death by promoting the formation of mitochondrial macropores. mdpi.com

Impaired Differentiation and Survival

Endogenous accumulation of Psychosine(1+) due to a deficiency in the enzyme galactocerebrosidase (GALC) significantly hampers the normal differentiation process of oligodendrocytes. nih.govnih.gov This impediment occurs through a dual mechanism: a decrease in the expression of essential myelin proteins and lipids, and the induction of cell death in maturing oligodendrocytes. nih.gov Studies have shown that oligodendrocytes that manage to survive the toxic effects of Psychosine(1+) during differentiation exhibit reduced levels of myelin and peroxisomal proteins. nih.gov This suggests that cell death occurring before the completion of oligodendrocyte differentiation is a critical factor leading to the dysmyelination characteristic of Krabbe disease. nih.gov

The process of oligodendrocyte differentiation is closely linked to the expression of UDP-galactose:ceramide galactosyltransferase (CGT), the enzyme responsible for synthesizing galactosyl-sphingolipids, including Psychosine(1+). nih.gov In conditions of GALC deficiency, the increased expression of CGT during differentiation leads to a toxic buildup of Psychosine(1+), thereby inhibiting the very process it is associated with. nih.govnih.gov Research indicates that the pathology induced by Psychosine(1+) in this context involves the activation of secretory phospholipase A2 (sPLA2) and an increase in its metabolites. nih.gov

Schwann Cell Degeneration

In addition to its devastating effects on oligodendrocytes in the CNS, Psychosine(1+) is also highly toxic to Schwann cells, the myelinating cells of the PNS. askjpc.orgresearchgate.net The accumulation of Psychosine(1+) within Schwann cells leads to their degeneration and death, contributing to the demyelination observed in the peripheral nerves of individuals with Krabbe disease. researchgate.netresearchgate.netaskjpc.orgjneurosci.org This process is a key contributor to the peripheral neuropathy that is a clinical feature of the disease. The dysfunction and loss of Schwann cells due to Psychosine(1+) toxicity disrupts the integrity of the myelin sheath, leading to impaired nerve conduction and ultimately, axonal degeneration. askjpc.org

Effects on Astrocytes

Astrocytes, the most abundant glial cells in the CNS, are also significantly affected by the accumulation of Psychosine(1+). This lipid induces astrocyte cell death and contributes to the neuroinflammatory environment characteristic of Krabbe disease. mendeley.comnih.gov

Psychosine(1+)-Induced Astrocyte Cell Death

Psychosine(1+) induces the death of human astrocytes in a manner that is dependent on both the concentration of the lipid and the duration of exposure. biologists.comnih.gov Research has shown that this cell death likely occurs through an apoptotic process. biologists.comuni.lu Key mechanisms implicated in this process include mitochondrial dysfunction, as evidenced by alterations in mitochondrial membrane potential. biologists.com

The toxicity of Psychosine(1+) towards astrocytes appears to be a cell-autonomous effect, at least in culture, as media from Psychosine(1+)-treated astrocytes does not cause further cell death. plos.org The activation of phospholipase A2 (PLA2) has been identified as a significant contributor to Psychosine(1+)-induced astrocyte cell death. plos.org Specifically, inhibition of cytosolic PLA2 (cPLA2), but not secretory PLA2 (sPLA2), has been shown to attenuate this cell death. plos.org

| Treatment Condition | Cell Survival/Viability (%) | Reference |

| Human Astrocytes | ||

| Psychosine (B1678307) (10 µM) for 2h | 79.2 ± 3.2 | biologists.com |

| Psychosine (10 µM) for 4h | 63.5 ± 2.4 | biologists.com |

| Psychosine (10 µM) for 6h | 37.1 ± 3.3 | biologists.com |

| Psychosine (10 µM) for 4h | 55.4 ± 3.8 | biologists.com |

| Psychosine (15 µM) for 4h | 44.3 ± 2.7 | biologists.com |

| Psychosine (20 µM) for 4h | 39.8 ± 1.8 | biologists.com |

| Psychosine (10µM) + DEDA (sPLA2/cPLA2 inhibitor) for 2h | 51.0 ± 1.3 (vs 42.9 ± 4.1 for Psychosine alone) | plos.org |

| Psychosine (10µM) + DEDA for 6h | 58.4 ± 5.6 (vs 32.2 ± 4.5 for Psychosine alone) | plos.org |

| Psychosine (10µM) + DEDA for 24h | 61.9 ± 4.6 (vs 33.3 ± 3.0 for Psychosine alone) | plos.org |

Contribution to Neuroinflammation

Beyond inducing cell death, Psychosine(1+) plays a significant role in promoting neuroinflammation by affecting astrocyte function. researchgate.net While Psychosine(1+) on its own has little effect on the production of inflammatory cytokines by astrocytes, it significantly enhances the production of pro-inflammatory cytokines like IL-6 and TNF-α when astrocytes are stimulated with lipopolysaccharide (LPS). nih.govuni.lu This suggests that Psychosine(1+) primes astrocytes to have an exaggerated inflammatory response to other stimuli.

One of the underlying mechanisms for this pro-inflammatory effect is the downregulation of AMP-activated protein kinase (AMPK) activity in astrocytes by Psychosine(1+). mendeley.comnih.gov AMPK is a key cellular energy sensor, and its inhibition by Psychosine(1+) leads to an increased inflammatory response. nih.gov Pharmacological activation of AMPK can reverse the Psychosine(1+)-induced expression of proinflammatory cytokines and inducible nitric oxide synthase (iNOS) in astrocytes. mendeley.comnih.gov This highlights a specific role for AMPK in mediating the inflammatory effects of Psychosine(1+) in these cells. nih.gov The astrogliosis observed in Krabbe disease may not be merely a secondary reaction to demyelination but could be a primary response to the accumulation of Psychosine(1+), thereby being a major contributor to the disease's pathology. mdpi.com

on Microglia

Psychosine(1+) exerts profound and specific effects on microglia, the resident immune cells of the central nervous system (CNS). These effects are central to the pathology of globoid cell leukodystrophy (GLD) and represent a primary response to the accumulation of this cytotoxic lipid rather than a secondary reaction to demyelination. nih.govnih.gov

Microglial Activation and Morphological Transformation

Exposure to psychosine(1+) triggers robust microglial activation, a key feature of GLD. nih.govuconn.edu This activation is not a generic inflammatory response but a specific transformation into a distinct pathological cell type.

A hallmark of GLD is the appearance of large, multinucleated cells known as globoid cells within the white matter of the brain. researchgate.netfrontiersin.org Research has demonstrated that these globoid cells are derived from the fusion of microglia and/or infiltrating macrophages. nih.govbiorxiv.org In vitro studies have confirmed that exposing primary glial cultures to psychosine(1+) induces a morphological transformation of microglia into multinucleated, globoid-like cells. nih.govnih.gov This process is considered a primary response of microglia to psychosine(1+), as it can be observed in culture conditions independent of oligodendrocytes and has been noted to occur before the onset of widespread demyelination in disease models. nih.govnih.gov The formation of these cells is a defining characteristic of the disease, and their presence is inversely correlated with patient longevity, suggesting a detrimental role in disease progression. biorxiv.org

Phagocytic Activity Alterations

The transformation into globoid cells is associated with functional changes in microglia, particularly in their phagocytic activity. Psychosine(1+)-induced globoid cells, formed in a process dependent on MMP-3, exhibit increased phagocytic activity. nih.govoup.com This was demonstrated in studies where psychosine-treated primary mixed glial cultures, which formed globoid-like cells, also showed enhanced engulfment of fluorescent latex beads. nih.gov This heightened phagocytic activity of microglia-derived globoid cells may contribute to myelin degeneration. nih.gov

However, there is some conflicting evidence from different experimental systems. While studies on mouse microglia treated with psychosine(1+) show increased phagocytosis, research on human iPSC-derived microglia in a model of Krabbe disease revealed impaired phagocytosis of myelin and E. coli. biorxiv.org This suggests that the context and model system can influence the observed functional outcome. Despite these differences, it is clear that psychosine(1+) significantly alters the normal phagocytic function of microglia. biorxiv.org

Neuronal Impairment and Axonal Pathology

The pathological effects of psychosine(1+) are not confined to glial cells; neurons also suffer significant damage, leading to axonal pathology that contributes to the severe neurological deficits seen in GLD. nih.gov This neuronal damage can occur independently of demyelination, suggesting a direct neurotoxic effect of psychosine(1+). plos.orguic.edu

Axonal Swellings and Loss

A prominent feature of the neuronal pathology induced by psychosine(1+) is the development of axonal swellings and varicosities. plos.orgbiorxiv.orgcapes.gov.brnih.gov These structural abnormalities are considered sites of axonal stress and damage and are observed early in the disease course, even preceding demyelination. biorxiv.orgnih.gov As the disease progresses, these swellings become more widespread, affecting various regions of the nervous system. capes.gov.brnih.gov

This progressive axonal stress ultimately leads to axonal loss. frontiersin.orgplos.org Morphometric analyses in animal models have confirmed a reduction in the number of large-caliber axons. doi.org This loss of axons is a critical factor that can limit the potential for remyelination and functional recovery. frontiersin.org Studies have shown that psychosine(1+) is sufficient to induce these axonal defects and even cell death in neuronal cultures, highlighting a cell-autonomous effect on neurons. uic.educapes.gov.brnih.gov

Disruption of Endocytosis and Axonal Transport

Psychosine(1+) accumulation disrupts fundamental cellular processes within neurons, including endocytosis and axonal transport, which are vital for neuronal function and survival. nih.govplos.org The lipid intercalates into membrane lipid rafts, altering their structure and impairing critical signaling pathways. plos.orgnih.govnih.gov

This membrane disruption has been shown to impair the early steps of endocytosis and the transport of endocytic and synaptic vesicles in dorsal root ganglia (DRG) neurons. nih.govnih.govportlandpress.com Furthermore, psychosine(1+) inhibits fast axonal transport for both anterograde and retrograde movement. jneurosci.orgfrontiersin.org This is achieved, in part, through the activation of Glycogen Synthase Kinase 3β (GSK3β), which leads to the abnormal phosphorylation of motor proteins like kinesin light chains. jneurosci.org The impairment of axonal transport disrupts the delivery of essential components, such as synaptic proteins and mitochondria, contributing to the "dying-back" neuropathy observed in the disease. jneurosci.orgfrontiersin.org

Interactive Data Tables

Table 1: Effect of Psychosine(1+) on Microglial Transformation and Function

| Experimental Model | Treatment | Key Finding | Implication | Reference |

| Primary murine glial cultures | Psychosine(1+) | Induces morphological transformation of microglia into multinucleated globoid-like cells. | Direct role of psychosine(1+) in forming pathological globoid cells. | nih.gov |

| Primary murine glial cultures | Psychosine(1+) + MMP-3 inhibitor | Prevents the formation of globoid-like cells. | Globoid cell formation is dependent on MMP-3 activity. | nih.govoup.com |

| Primary murine glial cultures | Psychosine(1+) | Increases phagocytosis of fluorescent latex beads by microglia. | Functional alteration of microglia towards a more phagocytic phenotype. | nih.gov |

| Human iPSC-derived microglia (Krabbe model) | Endogenous accumulation | Impaired phagocytosis of myelin and E. coli. | Potential species- or model-specific differences in phagocytic response. | biorxiv.org |

Table 2: Neuronal and Axonal Pathology Induced by Psychosine(1+)

| Pathological Feature | Experimental Observation | Underlying Mechanism | Consequence | Reference |

| Axonal Swellings & Loss | Detected in spinal cord and peripheral nerves before demyelination in animal models. | Direct neurotoxic effect of psychosine(1+). | Progressive "dying-back" neuropathy. | plos.orgcapes.gov.brnih.gov |

| Disrupted Axonal Transport | Inhibition of both anterograde and retrograde fast axonal transport. | Activation of GSK3β and deregulation of motor proteins. | Impaired delivery of essential cargoes (e.g., mitochondria, synaptic vesicles). | jneurosci.orgfrontiersin.org |

| Impaired Endocytosis | Defective transport of endocytic and synaptic vesicles in DRG neurons. | Disruption of lipid raft architecture by psychosine(1+). | Compromised synaptic function and neuronal homeostasis. | nih.govnih.gov |

Neurobiological Manifestations Associated with Psychosine 1+ Accumulation

Demyelination Mechanisms in Central and Peripheral Nervous Systems

The most prominent pathological feature of Psychosine(1+) accumulation is the progressive and severe loss of myelin, the protective sheath surrounding nerve fibers in both the central (CNS) and peripheral (PNS) nervous systems. nih.govoup.comaskjpc.org This demyelination is largely attributed to the profound toxicity of Psychosine(1+) towards oligodendrocytes and Schwann cells, the myelin-producing cells of the CNS and PNS, respectively. nih.govaskjpc.org

The mechanisms underlying this destruction are multifaceted:

Oligodendrocyte Death: The accumulation of Psychosine(1+) is directly lethal to oligodendrocytes. nih.govbiologists.com A significant body of evidence suggests that Psychosine(1+) induces apoptosis, or programmed cell death, in these cells. researchgate.net This apoptotic process appears to be mediated through caspase-dependent pathways. biologists.comnih.gov Studies have shown that Psychosine(1+) triggers the activation of caspase-9 and caspase-3, key executioners in the apoptotic cascade. researchgate.netnih.gov

Mitochondrial Dysfunction: Psychosine(1+) exerts toxic effects on mitochondria within oligodendrocytes. mdpi.com It can lead to the loss of mitochondrial membrane potential, inhibit the electron transport chain, and trigger the release of cytochrome C into the cytosol, all of which are critical events in the initiation of apoptosis. nih.govmdpi.com Research has identified Fatty Acid Binding Protein 5 (FABP5) as a critical factor in this process, as it accelerates mitochondria-induced cell death by promoting the formation of mitochondrial macropores. mdpi.com

Membrane Destabilization: Psychosine(1+) directly impacts the structural integrity of the myelin sheath. As a cationic and amphipathic lipid, it intercalates into cellular membranes, particularly into specialized microdomains known as lipid rafts. nih.govplos.orgresearchgate.net This insertion disrupts the normal organization of the membrane, causing localized increases in rigidity and destabilization. plos.org This structural perturbation facilitates the shedding of membrane microvesicles from oligodendrocytes and the myelin sheath itself, contributing directly to the breakdown of myelin. plos.org

Enzymatic Disruption: The accumulation of Psychosine(1+) has been shown to induce the generation of lysophosphatidylcholine (B164491) and arachidonic acid. biologists.com This process involves the enzyme phospholipase A2 (PLA2), and inhibiting PLA2 has been found to reduce Psychosine(1+)-induced cell death in glial cells and decrease demyelination in organotypic slice cultures. biologists.comuni.lu

It is important to note that while Psychosine(1+) is directly toxic to oligodendrocytes, the resulting demyelination may not be an entirely cell-autonomous process. uconn.edu The inflammatory environment created by glial activation also plays a crucial role in the destruction of myelin. uconn.edunih.gov

Glial Activation and Neuroinflammation

Beyond its direct effects on myelinating cells, Psychosine(1+) is a potent activator of glial cells, namely astrocytes and microglia, triggering a significant neuroinflammatory response that exacerbates the pathology. oup.comnih.gov This glial activation is considered a primary response to the toxin, with evidence of it occurring before the onset of widespread demyelination. nih.govnih.gov

Microglial Activation and Globoid Cell Formation: Psychosine(1+) stimulates microglia, the resident immune cells of the CNS. nih.govnih.gov A defining characteristic of Krabbe disease is the presence of "globoid cells," which are large, often multinucleated cells of macrophage/microglial origin filled with lipid material. askjpc.orgnih.gov Studies have demonstrated that Psychosine(1+) can directly induce microglia to form these globoid-like cells in culture. uconn.edunih.gov This transformation is associated with increased phagocytic activity. uconn.edunih.gov Research indicates that Matrix Metalloproteinase-3 (MMP-3) is a key mediator of Psychosine(1+)-induced microglial activation and globoid cell formation. uconn.edunih.gov

| Treatment Condition | Relative Increase in Phagocytosis (Fold Change) | Key Finding |

|---|---|---|

| Control (untreated) | 1 | Basal level of phagocytic activity. |

| Psychosine(1+) | ~4 | Psychosine(1+) significantly increases the phagocytic activity of microglia. uconn.edunih.gov |

| Psychosine(1+) + MMP Inhibitor (GM6001) | ~1.5 | Inhibition of MMPs significantly reduces the phagocytosis induced by Psychosine(1+). uconn.edu |

Astrocyte Dysfunction and Death: Astrocytes are also significantly affected by Psychosine(1+). The toxin induces astrocyte cell death in a time- and concentration-dependent manner, further contributing to the disruption of CNS homeostasis. biologists.comuni.luresearchgate.net For instance, treating cultured human astrocytes with 10 µM of Psychosine(1+) for 4 hours can reduce cell survival to approximately 55-63% of control levels. biologists.com This toxicity also involves the enzyme phospholipase A2 (PLA2) and requires the presence of extracellular calcium. uni.lu

Pro-inflammatory Environment: While some studies suggest that Psychosine(1+)-induced demyelination can occur independently of major pro-inflammatory cytokine release biologists.com, others report that the accumulation of the toxin is associated with increased levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in animal models and human brain samples. europeanreview.orgnih.gov Activated microglia and astrocytes are primary sources of these inflammatory mediators, creating a cytotoxic environment that is harmful to both oligodendrocytes and neurons. nih.gov

Neuronal Dysfunction and Degeneration

Historically, neuronal damage in Krabbe disease was considered a secondary effect of demyelination and the resulting loss of trophic support. However, accumulating evidence demonstrates that Psychosine(1+) is directly toxic to neurons, causing significant dysfunction and degeneration independent of its effects on glial cells. hindustantimes.comnih.govplos.org

Direct Neuronal Toxicity: Studies using mouse models where the GALC enzyme is knocked out only in neurons show that these neurons still accumulate Psychosine(1+). hindustantimes.com This leads to a cascade of damaging effects, including abnormally shaped lysosomes, swollen axons (axonopathy), and increased neuronal death, even when surrounding glial cells are healthy. hindustantimes.complos.org

Axonal Defects: Axonopathy is an early feature of the disease, with axonal swellings detected in the spinal cords of mouse models before the onset of significant demyelination. nih.govplos.org Psychosine(1+) is sufficient to induce these axonal defects and cause cell death in isolated neuronal cultures, confirming a direct effect. nih.gov The accumulation of Psychosine(1+) also leads to the abnormal phosphorylation of neurofilament proteins, which impairs the radial growth of axons. biologists.com

Inhibition of Axonal Transport: A key mechanism of Psychosine(1+)-induced neuronal damage is the disruption of fast axonal transport (FAT), the process by which essential materials like organelles and proteins are moved along the axon. jneurosci.org Psychosine(1+) inhibits both anterograde (away from the cell body) and retrograde (toward the cell body) transport. jneurosci.org This inhibition is mediated through the activation of the enzyme Glycogen Synthase Kinase 3 Beta (GSK3β), which in turn leads to the abnormal phosphorylation of motor proteins like kinesin, causing them to detach from their cargo. jneurosci.org

Disruption of Signaling Pathways: Similar to its effect on myelin, Psychosine(1+) disrupts lipid rafts in neuronal membranes. plos.org This impairs critical lipid-raft-mediated signaling pathways that are essential for neuronal survival and function, such as the Protein Kinase C (PKC), Erk, and AKT-GSK3β pathways. researchgate.netplos.org

| Psychosine(1+) Concentration (µM) | Treatment Time (hours) | Cell Survival (% of Control) |

|---|---|---|

| 10 | 2 | ~79.2% biologists.com |

| 10 | 4 | ~63.5% biologists.com |

| 10 | 6 | ~37.1% biologists.com |

| 15 | 4 | ~44.3% biologists.com |

| 20 | 4 | ~39.8% biologists.com |

Advanced Research Methodologies and Experimental Models for Psychosine 1+ Studies

In Vitro Cell Culture Systems

In vitro models provide controlled environments to study the direct effects of psychosine (B1678307) on specific cell types implicated in the pathogenesis of Krabbe disease.

Induced Pluripotent Stem Cell (iPSC)-Derived Neural Models

iPSC technology allows for the generation of patient-specific neural cells, offering a powerful tool to model the human disease in a dish.

Astrocytes derived from iPSCs of Krabbe disease patients recapitulate key disease phenotypes, including the accumulation of psychosine and increased expression of the pro-inflammatory cytokine IL-6. plos.org These Krabbe astrocytes also show unexpected accumulations of glucosylceramide and ceramide. plos.org In co-culture experiments, these astrocytes have a negative impact on the survival of iPSC-derived human neurons. plos.org

Myelinating organoids generated from Krabbe patient iPSCs show early defects in myelination, with shorter myelin internodes compared to controls. nih.gov

Microglia derived from Krabbe iPSCs exhibit an increased rate of globoid cell formation when fed with galactosylceramide. nih.gov

Organotypic Slice Cultures (Ex Vivo)

Organotypic slice cultures, particularly from the cerebellum, provide a more complex ex vivo model that preserves the cellular architecture and connectivity of the brain tissue.

These cultures have been instrumental in demonstrating that psychosine directly induces demyelination at concentrations found in the brains of Krabbe disease patients (EC50 ~100 nM). biologists.com This demyelination occurs independently of a pro-inflammatory cytokine response in this model system. biologists.com

Psychosine treatment in cerebellar slices leads to a decrease in the expression of myelin proteins like myelin basic protein (MBP) and myelin oligodendrocyte glycoprotein (B1211001) (MOG), as well as astrocyte markers like vimentin. plos.org It also causes axonal damage. plos.org

These slice cultures are valuable for testing the efficacy of potential therapeutic agents. For example, compounds like BAF312 (Siponimod) have been shown to attenuate psychosine-induced demyelination in this system. core.ac.ukiomcworld.org

Fibrillization Assays

Recent research has implicated protein aggregation in the pathology of Krabbe disease, identifying it as a new α-synucleinopathy.

In vitro fibrillization assays using pure recombinant human α-synuclein have shown that psychosine significantly accelerates the rate of α-synuclein fibrillization in a dose-dependent manner. nih.govnih.gov

This effect is measured by an increase in the fluorescence of Thioflavin-T, a dye that binds to β-sheet-rich structures like amyloid fibrils. nih.govresearchgate.net

Electron microscopy confirms the presence of abundant fibrillized α-synuclein in the presence of psychosine. nih.gov This effect appears to be specific to α-synuclein, as psychosine does not cause the fibrillization of β- or γ-synucleins. nih.govresearchgate.net

| Assay | Methodology | Key Findings |

| In Vitro Fibrillization Assay | Incubation of recombinant human α-synuclein with psychosine; measurement of fibrillization via Thioflavin-T fluorescence and electron microscopy. | Psychosine accelerates the rate of α-synuclein fibrillization in a dose-dependent and specific manner. nih.govnih.govresearchgate.net |

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects of psychosine accumulation, disease progression, and for evaluating potential therapies in a whole-organism context.

Twitcher Mouse: The twitcher mouse is a naturally occurring, authentic model of infantile Krabbe disease, carrying a nonsense mutation in the Galc gene that leads to a complete loss of enzyme function. mdpi.complos.org These mice accumulate high levels of psychosine in the nervous system, particularly in the brain, optic nerve, and sciatic nerve, with levels increasing with age. mdpi.comnih.govmdpi.com The twitcher mouse recapitulates the key pathological features of the human disease, including widespread demyelination, neuroinflammation with astrogliosis and microgliosis, the presence of globoid cells, and neuronal and axonal degeneration that precedes demyelination. mdpi.complos.org It has been a cornerstone for investigating disease mechanisms, such as the role of neuronal psychosine accumulation in axonal defects, and for testing therapeutic strategies like gene therapy. mdpi.complos.org

Zebrafish (Danio rerio): Zebrafish have emerged as a valuable vertebrate model for studying Krabbe disease due to their genetic tractability and the conservation of lipid metabolism pathways. researchgate.netresearchgate.net Zebrafish have two orthologs of the human GALC gene, galca and galcb. researchgate.net Knockout of the galcb gene results in a significant decrease in total GALC activity, leading to impaired locomotion, reduced lifespan, demyelination, neuroinflammation, and neurodegeneration. researchgate.netoup.com Interestingly, these models show a dramatic accumulation of lactosylceramide (B164483) with only a modest increase in psychosine levels, suggesting a potential role for other substrates in the disease pathology. oup.com

Drosophila melanogaster (Fruit Fly): While less commonly used specifically for psychosine research, Drosophila models are instrumental in studying the fundamental cellular pathways, such as autophagy and lysosomal function, that are disrupted in lysosomal storage diseases like Krabbe disease. The genetic tools available in Drosophila allow for the investigation of pathways that could be affected by psychosine accumulation.

Rat Models: Cultured rat Schwann cells have been pivotal in demonstrating the direct cytotoxic effects of exogenous psychosine on peripheral myelinating cells. nih.gov

| Animal Model | Key Characteristics | Relevance to Psychosine(1+) Research |

| Twitcher Mouse | Authentic genetic model of infantile Krabbe disease with severe psychosine accumulation. mdpi.complos.org | Studies disease progression, pathology (demyelination, globoid cells, neuroinflammation), and therapeutic interventions. mdpi.comnih.govmdpi.com |

| Zebrafish (Danio rerio) | Genetically tractable vertebrate model with conserved lipid metabolism. researchgate.netresearchgate.net | Investigates the consequences of GALC deficiency, revealing roles for other substrates like lactosylceramide alongside psychosine. researchgate.netoup.com |

| Rat | Source for primary cell cultures. | Demonstrates direct cytotoxic effects of psychosine on peripheral nervous system cells (Schwann cells). nih.gov |

Murine Models of Lysosomal Storage Diseases (e.g., Twitcher Mouse Model)

The Twitcher mouse is a naturally occurring and widely utilized murine model that authentically recapitulates the key pathological features of human Krabbe disease (globoid cell leukodystrophy). nih.govnih.gov This model is characterized by an autosomal recessive mutation in the gene encoding the lysosomal enzyme galactosylceramidase (GALC), leading to its deficiency. nih.govfrontiersin.org The absence of functional GALC results in the systemic accumulation of its substrate, Psychosine(1+), which is believed to be the primary driver of the disease's devastating neurodegenerative effects. nih.govresearchgate.net

The phenotype of the Twitcher mouse closely mirrors that of the infantile form of Krabbe disease. Affected mice exhibit a progressive clinical course that includes tremors (from which the name "Twitcher" is derived), paralysis, and a significantly shortened lifespan, typically dying around 35-40 days after birth. nih.govnih.govoup.com Pathologically, the model is defined by widespread demyelination in both the central and peripheral nervous systems, the presence of characteristic multinucleated "globoid cells" (engorged macrophages), and significant astrogliosis and microglial activation. oup.commdpi.com

The accumulation of Psychosine(1+) is a central hallmark of the Twitcher model. Studies have consistently demonstrated a time-dependent increase in psychosine levels in various tissues, correlating with disease progression. mdpi.comnih.gov For example, research has quantified this accumulation in the brain, optic nerves, and serum of Twitcher mice, finding negligible levels in wild-type counterparts. mdpi.comnih.gov This reliable psychosine accumulation makes the Twitcher mouse an invaluable tool for testing the efficacy of therapeutic interventions aimed at reducing the substrate burden, such as gene therapy and substrate reduction therapy. pnas.orgmdpi.com For instance, genetic ablation of acid ceramidase in the Twitcher mouse was shown to prevent psychosine accumulation and rescue the lethal phenotype, providing direct evidence for the "psychosine hypothesis," which posits that psychosine is the main pathogenic agent in Krabbe disease. pnas.org

Table 1: Key Characteristics and Research Findings of the Twitcher Mouse Model

| Characteristic | Description | Research Findings |

| Genetic Defect | Autosomal recessive mutation in the galactosylceramidase (GALC) gene. nih.govfrontiersin.org | Results in negligible GALC enzyme activity, mimicking human Krabbe disease. mdpi.com |

| Biochemical Hallmark | Progressive accumulation of Psychosine(1+) in the nervous system and other tissues. nih.gov | Psychosine levels increase with age in the brain, optic nerve, and serum. mdpi.comnih.gov |

| Clinical Phenotype | Onset of symptoms around postnatal day 10, including tremors, paralysis, and weight loss. nih.govmdpi.com | Lifespan is significantly reduced to approximately 30-40 days. oup.com |

| Neuropathology | Widespread demyelination, astrogliosis, microglial activation, and presence of globoid cells. oup.commdpi.com | Ultrastructural analysis reveals myelin damage and vesiculation in sciatic nerves. plos.org |

| Therapeutic Utility | Used to test experimental therapies including gene therapy, stem cell transplantation, and substrate reduction therapy. pnas.orgmdpi.com | AAV1-GALC gene therapy extended median lifespan to 78 days and normalized psychosine levels in the forebrain. mdpi.com |

Emerging Vertebrate Models (e.g., Zebrafish)

In recent years, the zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying human genetic disorders, including lysosomal storage diseases. nih.govuniversiteitleiden.nl The zebrafish genome is highly conserved with that of humans, and approximately 82% of human disease-associated genes have a zebrafish ortholog. nih.gov Their external fertilization, rapid development, and optical transparency during embryonic stages make them particularly well-suited for high-throughput genetic screens and in vivo imaging of cellular and developmental processes. nih.govresearchgate.net

For Krabbe disease research, scientists have identified two co-orthologs of the human GALC gene in zebrafish, named galca and galcb. nih.gov Using CRISPR/Cas9 genome editing, researchers have generated mutant zebrafish lines lacking functional Galc. nih.gov These models recapitulate several pathological features of Krabbe disease. However, a key finding in one such model was that the primary accumulating bioactive sphingolipid in the brain was lactosylceramide, with only a modest increase in psychosine levels. nih.gov This suggests that while zebrafish can model aspects of GALC deficiency, the specific lipid storage profile may differ from mammalian models.